

Application Note: ^1H and ^{13}C NMR Characterization of Methyl 5-oxopentanoate

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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885

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Abstract

This document provides a detailed guide to the characterization of **Methyl 5-oxopentanoate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual diagrams to illustrate the molecular structure and experimental workflow. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of small organic molecules.

Introduction

Methyl 5-oxopentanoate is a bifunctional organic compound containing both an ester and an aldehyde functional group. This structure makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the expected ^1H and ^{13}C NMR spectral characteristics of **Methyl 5-oxopentanoate** and provides standardized protocols for data acquisition.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Methyl 5-oxopentanoate**. The data was predicted using advanced NMR simulation software to provide a reference for experimental verification.

Table 1: Predicted ^1H NMR Data for **Methyl 5-oxopentanoate**

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-5 (-CHO)	9.77	t	1.3	1H
H-1 (-OCH ₃)	3.67	s	-	3H
H-4 (-CH ₂ -CHO)	2.74	t	7.3	2H
H-2 (-CH ₂ -COOCH ₃)	2.47	t	7.3	2H
H-3 (-CH ₂ -CH ₂ -CH ₂ -)	1.99	p	7.3	2H

s = singlet, t = triplet, p = pentet

Table 2: Predicted ^{13}C NMR Data for **Methyl 5-oxopentanoate**

Carbon Assignment	Chemical Shift (δ) ppm
C-5 (-CHO)	201.9
C-1 (=C=O)	173.5
C-1' (-OCH ₃)	51.7
C-4 (-CH ₂ -CHO)	43.0
C-2 (-CH ₂ -COOCH ₃)	32.9
C-3 (-CH ₂ -CH ₂ -CH ₂ -)	19.8

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra of **Methyl 5-oxopentanoate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **Methyl 5-oxopentanoate** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a common solvent for non-polar to moderately polar organic compounds.
- **Dissolution:** Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be sonicated for a short period.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as an internal reference ($\delta = 0.00$ ppm). If not present, a small amount can be added.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.^[1]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

^1H NMR Acquisition:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl_3

- Temperature: 298 K
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans (NS): 16 to 64, depending on sample concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): -2 to 12 ppm.

¹³C NMR Acquisition:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): -10 to 220 ppm.

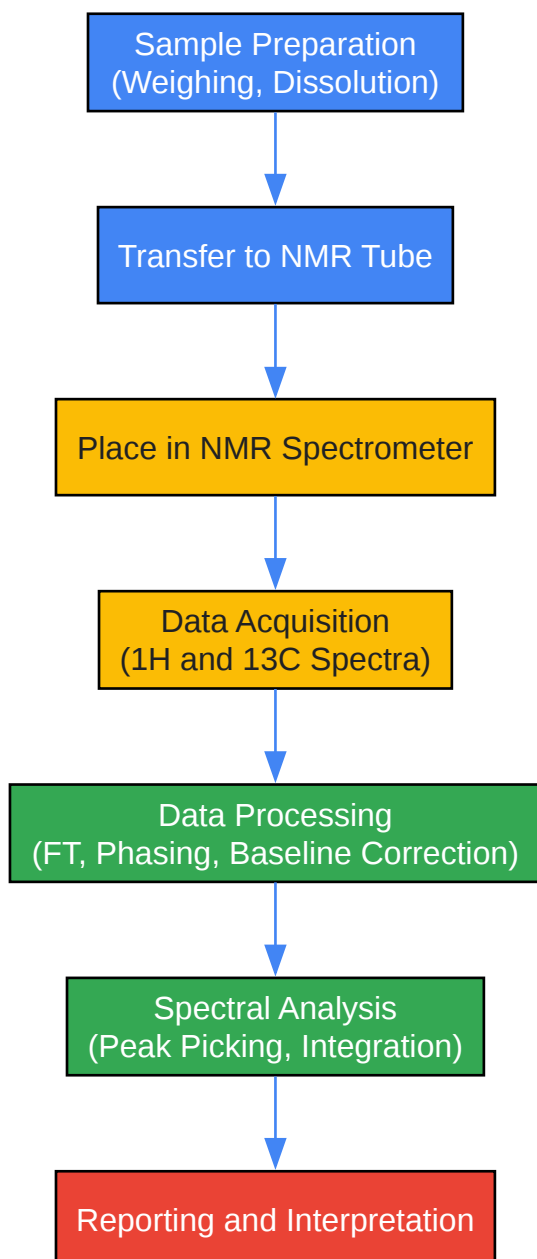
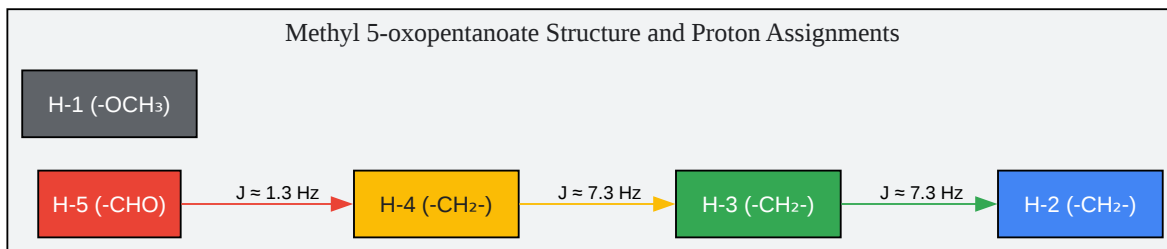
Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline across the spectrum.
- **Referencing:** Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra. In CDCl_3 , the residual solvent peak can also be used as a secondary reference ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- **Integration (^1H NMR):** Integrate the signals to determine the relative number of protons corresponding to each peak.
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the relationships between the protons in **Methyl 5-oxopentanoate** and a general workflow for NMR analysis.



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References

- 1. hmdb.ca [hmdb.ca]
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